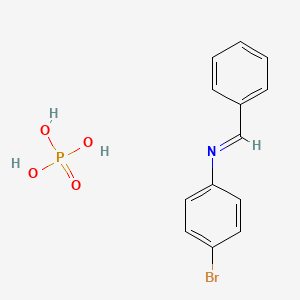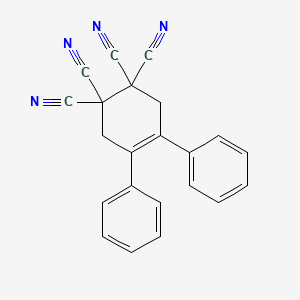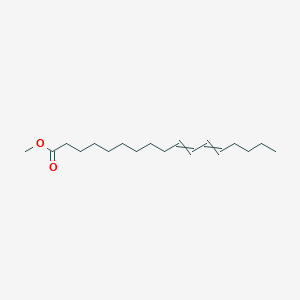
Methyl heptadeca-10,12-dienoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl heptadeca-10,12-dienoate is an organic compound with the molecular formula C18H32O2 It is a methyl ester derivative of heptadeca-10,12-dienoic acid, characterized by the presence of two conjugated double bonds at the 10th and 12th positions of the heptadecane chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of methyl heptadeca-10,12-dienoate typically involves the esterification of heptadeca-10,12-dienoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through the transesterification of triglycerides containing heptadeca-10,12-dienoic acid. This process involves the reaction of the triglycerides with methanol in the presence of a base catalyst, such as sodium methoxide, to yield the desired methyl ester.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl heptadeca-10,12-dienoate can undergo various chemical reactions, including:
Oxidation: The double bonds in the compound can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to an alcohol, and the double bonds can be hydrogenated to yield a saturated ester.
Substitution: The ester group can participate in nucleophilic substitution reactions, such as transesterification.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Catalysts like palladium on carbon (Pd/C) for hydrogenation or lithium aluminum hydride (LiAlH4) for ester reduction.
Substitution: Methanol and sodium methoxide for transesterification.
Major Products:
Oxidation: Epoxides or diols.
Reduction: Saturated methyl ester or alcohol.
Substitution: Different methyl esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl heptadeca-10,12-dienoate has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a component in fragrances and flavors.
Wirkmechanismus
The mechanism of action of methyl heptadeca-10,12-dienoate involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, interact with cellular receptors, and influence signaling pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes.
Vergleich Mit ähnlichen Verbindungen
Methyl linoleate (methyl octadeca-9,12-dienoate): Similar structure with two conjugated double bonds but with an additional carbon atom.
Methyl oleate (methyl octadec-9-enoate): Contains a single double bond and is a common fatty acid ester.
Uniqueness: Methyl heptadeca-10,12-dienoate is unique due to its specific chain length and the position of its double bonds, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
63024-92-0 |
|---|---|
Molekularformel |
C18H32O2 |
Molekulargewicht |
280.4 g/mol |
IUPAC-Name |
methyl heptadeca-10,12-dienoate |
InChI |
InChI=1S/C18H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20-2/h6-9H,3-5,10-17H2,1-2H3 |
InChI-Schlüssel |
QRLOGVJZQFVNRV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC=CC=CCCCCCCCCC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,3,4-Tribromo-5-[(trifluoromethyl)sulfanyl]-1H-pyrrole](/img/structure/B14512496.png)
![2-[(4-Bromophenoxy)sulfonyl]-4,6-dichlorophenyl butanoate](/img/structure/B14512497.png)
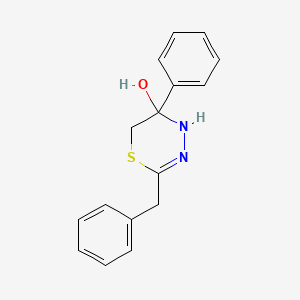

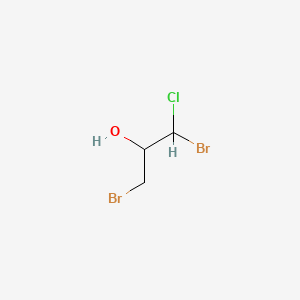

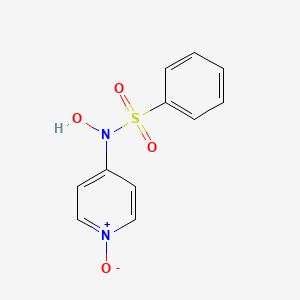
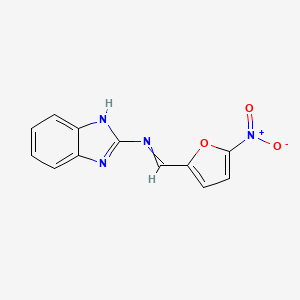
![[Ethyl(methyl)amino]acetonitrile](/img/structure/B14512536.png)
